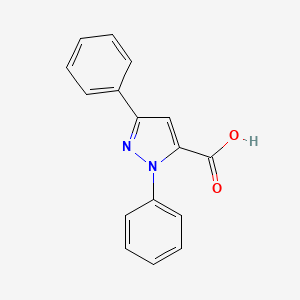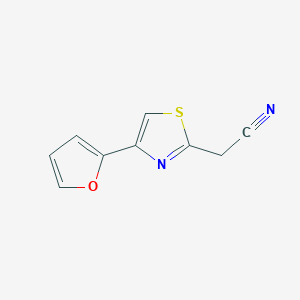![molecular formula C12H14N2O B1331998 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one CAS No. 1135-80-4](/img/structure/B1331998.png)
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one
Vue d'ensemble
Description
“1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” is a chemical compound with the molecular formula C12H14N2O . It is a type of spiro compound, which means it has two or more rings that share a single atom .
Synthesis Analysis
The synthesis of spiro-2,3-dihydroquinazolin-4(1H)-ones typically involves a cyclocondensation reaction of amides or hydrazides of anthranilic acid or 2-nitrobenzamide with cyclic ketones . A specific method for the synthesis of 1’H-spiro[cycloalkyl-1,2’-quinazolin]-4’(3’H)-ones involves a one-pot, three-component condensation of isatoic anhydride, aryl or aliphatic amines, and a cyclic ketone .
Molecular Structure Analysis
The molecular structure of “1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” can be represented by the InChI code: 1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) .
Chemical Reactions Analysis
The Mannich aminomethylation of 5’,6’,7,‘8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment .
Physical And Chemical Properties Analysis
The molecular weight of “1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one” is 202.26 . Other physical and chemical properties are not explicitly mentioned in the search results.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
Spirocyclic molecules like 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one can be used in the development of OLEDs. Their rigid structure can prevent molecular aggregation, which is beneficial for the emission efficiency and the lifetime of OLED devices. The spirocyclic structure can also contribute to the tuning of the energy levels and the charge transport properties of the material .
Photovoltaic Devices
In the realm of photovoltaics, spirocyclic compounds are explored for their potential use in organic solar cells. They can act as electron donors or acceptors in the active layer, influencing the photovoltaic properties such as open-circuit voltage, short-circuit current, and overall power conversion efficiency .
Nonlinear Optics
Spirocyclic compounds can exhibit nonlinear optical (NLO) properties, which are valuable in the field of photonics. They can be used in the development of optical switches, modulators, and other components that require materials with large NLO coefficients.
Each of these applications leverages the unique structural features of spirocyclic compounds to fulfill specific roles in scientific research and development. The 1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one molecule, with its distinctive spirocyclic framework, is a prime candidate for exploration in these diverse fields. The ongoing research and development in these areas continue to reveal the vast potential of spirocyclic compounds in science and technology .
Safety and Hazards
Propriétés
IUPAC Name |
spiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c15-11-9-5-1-2-6-10(9)13-12(14-11)7-3-4-8-12/h1-2,5-6,13H,3-4,7-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYVTOPASJGSEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361172 | |
| Record name | 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
CAS RN |
1135-80-4 | |
| Record name | 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the synthesis method described in the research paper environmentally friendly?
A1: The research paper highlights a novel method for synthesizing 1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one derivatives using tannic acid (TA) as a catalyst []. Tannic acid is a naturally occurring polyphenol found in various plants, making it a readily available and renewable resource. The use of TA as a catalyst offers several environmental advantages:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)



![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)



![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)



![4-allyl-5-[(2,3-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1331956.png)
